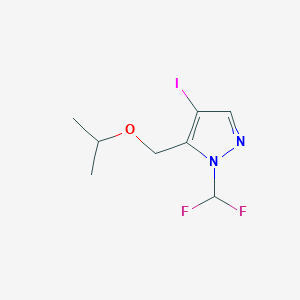
1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of difluoromethyl, iodo, and isopropoxymethyl groups attached to a pyrazole ring
準備方法
The synthesis of 1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or through deoxydifluoromethylation reactions.
Isopropoxymethylation: The isopropoxymethyl group can be introduced via alkylation reactions using isopropoxymethyl halides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry and advanced catalytic systems to enhance efficiency and selectivity .
化学反応の分析
1-(Difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, forming new C-N, C-O, or C-S bonds.
Oxidation and Reduction: The compound can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing the formation of complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(Difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides due to its unique chemical properties.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, improving its pharmacokinetic properties .
類似化合物との比較
1-(Difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole can be compared with other difluoromethylated pyrazoles and halogenated pyrazoles:
Difluoromethylated Pyrazoles: These compounds share the difluoromethyl group, which imparts similar metabolic stability and lipophilicity.
Halogenated Pyrazoles: Compounds with different halogens (e.g., chlorine, bromine) may exhibit different reactivity and biological activity due to the varying electronegativity and size of the halogen atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for specific applications in drug discovery, agrochemicals, and materials science.
特性
IUPAC Name |
1-(difluoromethyl)-4-iodo-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IN2O/c1-5(2)14-4-7-6(11)3-12-13(7)8(9)10/h3,5,8H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPVLKBEPQAYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













